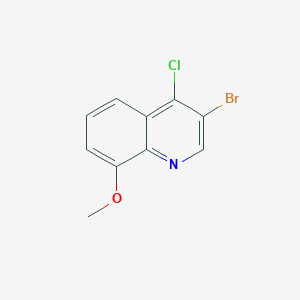

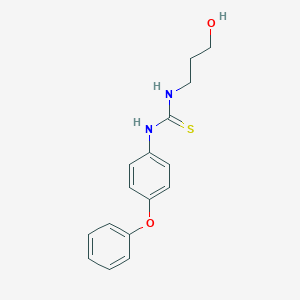

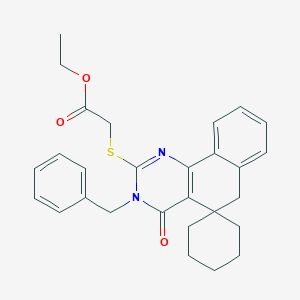

![molecular formula C10H10N2O5 B186485 2-[(4-Nitrobenzoyl)amino]propanoic acid CAS No. 5330-84-7](/img/structure/B186485.png)

2-[(4-Nitrobenzoyl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(4-Nitrobenzoyl)amino]propanoic acid” is an organic compound that contains 27 bonds in total, including 17 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 aromatic nitro group, and 1 hydroxyl group .

Synthesis Analysis

Nitro compounds, such as “2-[(4-Nitrobenzoyl)amino]propanoic acid”, can be prepared in several ways. These include the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis

The molecular structure of “2-[(4-Nitrobenzoyl)amino]propanoic acid” includes a nitro group, which is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

The nitro group in “2-[(4-Nitrobenzoyl)amino]propanoic acid” is a very important class of nitrogen derivatives. Nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Scientific Research Applications

Sulfhydryl Group Determination

2-[(4-Nitrobenzoyl)amino]propanoic acid and its derivatives have been utilized in biochemistry for the quantification of sulfhydryl groups in various biological materials. A specific water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), synthesized from related compounds, proves effective in this regard, facilitating studies on biological samples including blood to understand disulfide bond dynamics in the presence of reduced heme (Ellman, 1959).

Solubility and Interaction Studies

The compound and its related nitrobenzoic acid derivatives have been explored to understand solute interactions and solubility in various solvents. For instance, Abraham model correlations for solute transfer into 2-ethoxyethanol from water and the gas phase have incorporated 4-nitrobenzoic acid among other derivatives to derive predictive models for solubility and activity coefficients, enhancing our understanding of chemical interactions at a molecular level (Hart et al., 2015).

Crystal Engineering and Halogen Bonds

In crystal engineering, derivatives of 2-[(4-Nitrobenzoyl)amino]propanoic acid, such as 2-Chloro-4-nitrobenzoic acid, have been used to synthesize molecular salts through a crystal engineering approach. These studies aim to understand the role of halogen bonds in crystal structures, especially in the presence of strong hydrogen bonds, providing insight into the molecular design for pharmaceutical and material science applications (Oruganti et al., 2017).

Protein Modification Studies

2-Nitro-5-thiocyanatobenzoic acid, a derivative, has been investigated for its ability to convert thiol groups in proteins into S-cyano derivatives, highlighting the compound's role in protein chemistry and the possibility of its application in biochemical modifications and studies (Price, 1976).

Safety and Hazards

properties

IUPAC Name |

2-[(4-nitrobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-2-4-8(5-3-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMCTOCBSFJMEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5330-84-7 |

Source

|

| Record name | NSC2529 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)

![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)

![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)

![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)

![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)